(E)-3-(3,4-dimethoxyphenyl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one

Catalog No.
S3066345
CAS No.
946283-34-7
M.F
C20H24N4O4
M. Wt
384.436
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-3-(3,4-dimethoxyphenyl)-1-(4-(6-methoxypyridaz...

CAS Number

946283-34-7

Product Name

(E)-3-(3,4-dimethoxyphenyl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one

Molecular Formula

C20H24N4O4

Molecular Weight

384.436

InChI

InChI=1S/C20H24N4O4/c1-26-16-6-4-15(14-17(16)27-2)5-9-20(25)24-12-10-23(11-13-24)18-7-8-19(28-3)22-21-18/h4-9,14H,10-13H2,1-3H3/b9-5+

InChI Key

BUHVNBZBSQAOFC-WEVVVXLNSA-N

SMILES

COC1=C(C=C(C=C1)C=CC(=O)N2CCN(CC2)C3=NN=C(C=C3)OC)OC

solubility

not available

The compound (E)-3-(3,4-dimethoxyphenyl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one is a synthetic organic molecule characterized by its complex structure, which includes a conjugated enone system and multiple aromatic and heterocyclic substituents. The presence of a 3,4-dimethoxyphenyl group and a 6-methoxypyridazin-3-yl piperazine moiety contributes to its potential biological activity. This compound is of interest in medicinal chemistry due to its structural features that may influence its pharmacological properties.

, including:

  • Nucleophilic addition: The carbonyl carbon in the enone can undergo nucleophilic attack by various nucleophiles, leading to the formation of adducts.
  • Michael addition: The conjugated double bond can react with nucleophiles in a Michael addition reaction.
  • Electrophilic aromatic substitution: The aromatic rings may undergo electrophilic substitution reactions, allowing for further functionalization.

These reactions are significant in understanding the compound's potential transformations in biological systems or during synthetic processes.

  • Antidepressant effects: Some piperazine derivatives have been shown to interact with serotonin receptors.
  • Antitumor activity: Compounds with similar structural features have been investigated for their ability to inhibit cancer cell proliferation.
  • Antimicrobial properties: The presence of heterocycles like pyridazine may enhance antimicrobial activity.

Predictive models such as the PASS (Prediction of Activity Spectra for Substances) program can be employed to estimate the biological activities based on the compound's structure .

Synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include:

  • Formation of the enone: This can be achieved through a condensation reaction between appropriate aldehydes and ketones under acidic or basic conditions.
  • Piperazine attachment: The piperazine derivative can be introduced via nucleophilic substitution or coupling reactions.
  • Methoxy group introduction: Methoxy groups can be installed using methylating agents like methyl iodide or dimethyl sulfate in the presence of a base.

Such synthetic strategies are common in the synthesis of complex organic molecules and allow for the introduction of various functional groups at different stages.

The applications of this compound are primarily speculative but can be inferred from its structure:

  • Pharmaceutical development: Due to its potential biological activity, it could serve as a lead compound for drug discovery targeting neurological disorders or cancer.
  • Research tool: It may be used in studies investigating the interactions of piperazine derivatives with biological targets.

Interaction studies are crucial for understanding how this compound behaves in biological systems. These studies typically involve:

  • Binding affinity assays: To determine how effectively the compound binds to specific receptors or enzymes.
  • In vitro assays: Evaluating the pharmacological effects on cell lines, assessing cytotoxicity, and determining mechanisms of action.

Such studies help elucidate the therapeutic potential and safety profile of new compounds.

Several compounds share structural similarities with (E)-3-(3,4-dimethoxyphenyl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one. Here are a few notable examples:

Compound NameStructure FeaturesNotable Activities
1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)propane-1-onePiperazine linked to a ketoneAntidepressant
3-(4-methoxyphenyl)-1-(piperidin-1-yl)propenonePiperidine instead of piperazineAnticancer
2-(3,4-dimethoxyphenyl)-5-methylpyridinePyridine ring with methoxy groupsAntimicrobial

The uniqueness of (E)-3-(3,4-dimethoxyphenyl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one lies in its specific combination of functional groups that may confer distinct pharmacological properties compared to these similar compounds.

XLogP3

1.9

Dates

Last modified: 08-18-2023

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